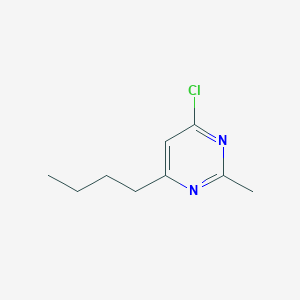

4-Butyl-6-chloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-butyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXPLYGPQQOGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 4-butyl-6-chloro-2-methylpyrimidine, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity. They are known to modulate various biological activities, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more.

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability.

Biological Activity

4-Butyl-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrimidine ring with a butyl group at position 4 and a chlorine atom at position 6, along with a methyl group at position 2. This specific arrangement contributes to its unique biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimal inhibitory concentrations (MIC) were evaluated against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 256 |

These findings suggest that the compound exhibits significant activity against Staphylococcus aureus, which is notable given the increasing prevalence of methicillin-resistant strains (MRSA) .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays, including COX-1 and COX-2 inhibition studies. The results indicated that this compound effectively inhibits COX-2 activity, which is crucial in the inflammatory response.

| Compound | IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The comparable IC50 values suggest that this compound may serve as a viable alternative to traditional anti-inflammatory drugs .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structure allows it to bind effectively to the active sites of target enzymes, such as cyclooxygenases, thereby modulating their activity and contributing to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications at various positions on the pyrimidine ring can significantly impact antimicrobial and anti-inflammatory activities.

-

Substituent Effects :

- The presence of electron-donating groups at specific positions enhances potency.

- The introduction of halogens or alkyl groups can improve solubility and bioavailability.

- Comparative Analysis :

Case Studies

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the effectiveness of this compound against MRSA strains in vitro. The compound demonstrated significant bactericidal activity, leading to a reduction in bacterial load in treated cultures compared to controls.

Case Study: In Vivo Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, indicating its potential for therapeutic use in inflammatory conditions .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research has shown that pyrimidine derivatives, including 4-butyl-6-chloro-2-methylpyrimidine, exhibit significant antiviral and antimicrobial properties. For instance, studies indicate that pyrimidines can inhibit viral replication and bacterial growth by interfering with nucleic acid synthesis. This makes them promising candidates for the development of new antiviral and antibacterial agents .

Anticancer Properties

Pyrimidine compounds have been identified as potential anticancer agents due to their ability to target specific enzymes involved in cancer cell proliferation. The modification of the pyrimidine scaffold can lead to enhanced selectivity and potency against various cancer types. For example, derivatives have been synthesized that show activity against leukemia and solid tumors .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine precursors. The introduction of the butyl group and chlorine atom can significantly alter the compound's lipophilicity and biological activity. Various synthetic methods have been explored to optimize yield and purity, making it suitable for pharmaceutical applications .

Case Study: Antiviral Activity

In a study focused on the antiviral properties of pyrimidine derivatives, this compound was tested against several viruses, including influenza and herpes simplex virus (HSV). The compound demonstrated moderate antiviral activity, with a mechanism involving the inhibition of viral polymerases, which are crucial for viral replication .

Case Study: Anticancer Efficacy

Another notable study investigated the anticancer effects of this compound on human leukemia cells. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for developing new leukemia therapies .

Future Directions in Research

The ongoing research into pyrimidine derivatives like this compound emphasizes the need for further exploration of their pharmacokinetic properties and mechanisms of action. Future studies should focus on:

- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce toxicity.

- Combination Therapies : Investigating the potential synergistic effects when used in combination with other therapeutic agents.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Key Observations:

Position 4 Variability: The butyl group in the target compound contrasts with chloro (e.g., ) or other alkyl/aryl groups in analogs. Butyl substituents increase hydrophobicity, which may enhance bioavailability compared to smaller groups like methyl or ethoxy .

Position 6 Substitutions :

- Chloro is a common substituent across analogs, providing electron-withdrawing effects that stabilize the ring and influence reactivity in nucleophilic substitution reactions.

- Ethoxy () or phenyl () groups alter solubility; ethoxy enhances polarity, while phenyl introduces aromaticity and π-π stacking capabilities.

Position 2 Functionalization :

Table 2: Comparative Properties*

*Predicted LogP values (lipophilicity) calculated using ChemDraw.

Discussion:

- Lipophilicity : The butyl group in the target compound increases LogP compared to phenyl () or ethoxy () analogs, suggesting better lipid membrane penetration.

- Synthetic Complexity : Compounds with sulfur-containing groups () require specialized reagents (e.g., methylthiolation or sulfonylation), reducing accessibility.

Preparation Methods

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol.

- Conditions: Under ice bath, sodium methoxide is added to methanol, followed by dimethyl malonate and acetamidine hydrochloride. The reaction mixture is warmed to 18–25 °C and stirred for 3–5 hours.

- Workup: Methanol is removed by reduced pressure distillation; water is added, pH adjusted to 1–2, and crystallization is performed at 0 °C for 3–5 hours.

- Product: White solid 4,6-dihydroxy-2-methylpyrimidine.

- Yield: Approximately 86–87%.

Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine

- Reagents: Triphosgene dissolved in dichloroethane, N,N-diethylaniline, ethylene dichloride.

- Conditions: 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline in ethylene dichloride are refluxed; triphosgene solution is slowly added, and reflux continued for 6–8 hours.

- Workup: The reaction mixture is washed with hydrochloric acid and water, dried over sodium sulfate, filtered, concentrated, recrystallized, and decolorized.

- Product: Solid 4,6-dichloro-2-methylpyrimidine.

- Yield: Approximately 90%.

- Advantages: Use of triphosgene replaces more toxic reagents like POCl3 and phosgene, improving safety and environmental profile.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol; 0 °C to 25 °C, 3–5 h | 86–87 | Crystallization at 0 °C; pH 1–2 |

| 2. Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h | 90 | Replaces POCl3/phosgene; environmentally safer |

Data adapted from patent CN102432547A and CN102399196A

Introduction of Butyl Group at Position 4

The 4-butyl substitution on the pyrimidine ring is typically achieved by nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions on the 4-chloro position of 4,6-dichloro-2-methylpyrimidine.

- Nucleophilic substitution: The 4-chloro substituent is displaced by a butyl nucleophile (e.g., butylamine or butyl organometallic reagent).

- Cross-coupling methods: Palladium-catalyzed coupling of 4-chloro-6-chloro-2-methylpyrimidine with butylboronic acid or butylzinc reagents under optimized conditions.

Industrial methods often optimize this step by:

- Using bases such as triethylamine or potassium carbonate.

- Employing solvents like dichloromethane, tetrahydrofuran, or dimethylformamide.

- Controlling temperature to moderate reflux or 70–80 °C depending on the coupling system.

- Applying phase transfer catalysts or ligand systems to improve reaction rates and yields.

Representative Industrial Synthesis Example

An industrially relevant route for related pyrimidine derivatives (e.g., tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate) provides insight into the butylation step:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Coupling of 6-chloro-2-methylpyrimidin-4-yl with butyl nucleophile | Base (e.g., DIPEA), solvent (DCM), 0 °C to RT | 78 | 90 | Stepwise nucleophilic substitution |

| Oxidation (if applicable) | OXONE, aqueous conditions, 2 h | 85 | 92 | Controls side products |

| Purification | Silica gel chromatography, recrystallization | >95 | - | Ensures high purity |

Adapted from synthesis strategies of related pyrimidine derivatives

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4,6-Dihydroxy-2-methylpyrimidine synthesis | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol | 0–25 °C, 3–5 h; crystallization at 0 °C | 86–87 | Ice bath critical for selectivity |

| Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, ethylene dichloride | Reflux 6–8 h | 90 | Triphosgene safer than POCl3/phosgene |

| Butyl substitution at 4-position | Butyl nucleophile, base (e.g., triethylamine), solvent (DCM, DMF) | RT to reflux, 3–8 h | 75–85 (typical) | SNAr or Pd-catalyzed coupling |

Research Findings and Notes

- The use of triphosgene in chlorination reduces environmental impact and increases safety, making the process suitable for scale-up and industrial production.

- Reaction parameters such as temperature control during the initial pyrimidine ring formation and pH adjustment during crystallization are critical for high purity and yield.

- Butylation methods must consider the reactivity of the chloro substituents; selective substitution at position 4 is achieved by controlling nucleophile strength and reaction conditions.

- Phase transfer catalysts and optimized solvents improve yields and reduce side reactions in the alkylation step.

- Purification by recrystallization and chromatography ensures the final product meets industrial purity standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.